Product packaging for 5-(Aziridin-1-YL)pent-3-YN-1-OL(Cat. No.:)

5-(Aziridin-1-YL)pent-3-YN-1-OL

Cat. No.: B11924133
M. Wt: 125.17 g/mol
InChI Key: ALJVMRLHWREGJT-UHFFFAOYSA-N
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Description

5-(Aziridin-1-yl)pent-3-yn-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research, featuring both an aziridine ring and a terminal alkyne group on a pentanol backbone. The aziridine group, a three-membered heterocycle containing nitrogen, is a key functional group known for its utility as an electrophile in ring-opening reactions and its presence in biologically active molecules . Concurrently, the terminal alkyne group serves as a versatile handle for metal-catalyzed coupling reactions, such as the Click reaction (CuAAC), allowing for the modular construction of more complex architectures . This unique combination of reactive motifs makes this compound a valuable bifunctional intermediate or building block for researchers developing novel pharmacologically active compounds, such as protease inhibitors, or for exploring new chemical space in drug discovery. Compounds with aziridine rings have been investigated for their biocidal properties, including use in stabilized formulations with iodine-containing compounds for antibacterial and fungicidal applications . As a reagent, it can be used to introduce both the aziridine pharmacophore and a linker with a clickable site into target molecules. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B11924133 5-(Aziridin-1-YL)pent-3-YN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-(aziridin-1-yl)pent-3-yn-1-ol

InChI

InChI=1S/C7H11NO/c9-7-3-1-2-4-8-5-6-8/h9H,3-7H2

InChI Key

ALJVMRLHWREGJT-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC#CCCO

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Aziridin 1 Yl Pent 3 Yn 1 Ol

Aziridine (B145994) Ring Reactivity Profiles

The aziridine ring is a versatile functional group in organic synthesis due to its susceptibility to ring-opening reactions, which can proceed through several mechanisms depending on the reaction conditions and the nature of the attacking species. rsc.orgresearchgate.net

Nucleophilic ring-opening is a fundamental reaction of aziridines, driven by the release of ring strain. acs.org For an N-alkylated aziridine like 5-(Aziridin-1-YL)pent-3-YN-1-OL, which is considered a non-activated aziridine, the ring is relatively stable towards many nucleophiles. mdpi.com Activation is typically required to facilitate the ring-opening process. mdpi.com The regioselectivity of the nucleophilic attack is dependent on the reaction conditions. Under acidic conditions, the attack generally occurs at the more substituted carbon, while under neutral or basic conditions, the attack is favored at the less sterically hindered carbon.

Common nucleophiles that can be employed for the ring-opening of aziridines include heteroatom nucleophiles (such as amines, alcohols, and thiols) and carbon nucleophiles (like organometallic reagents and enolates). acs.org The presence of the hydroxyl group in this compound could potentially lead to intramolecular reactions under certain conditions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines

Nucleophile Product Type Regioselectivity Reference
Amines 1,2-Diamines Generally at the less substituted carbon acs.org
Alcohols β-Amino ethers Dependent on conditions rsc.org
Thiols β-Amino thioethers Dependent on conditions rsc.org
Organocuprates β-Substituted amines Attack at the less substituted carbon nih.gov
Grignard Reagents β-Substituted amines Can be regiodivergent researchgate.net

To enhance the reactivity of the aziridine ring towards nucleophiles, electrophilic activation is often necessary. mdpi.com This involves the reaction of the aziridine nitrogen with an electrophile, forming a highly reactive aziridinium (B1262131) ion. mdpi.comfrontiersin.org This intermediate is then readily attacked by a nucleophile. Common electrophiles for this purpose include alkyl halides, acyl halides, and Lewis acids. mdpi.com The counter-anion of the electrophilic reagent can also act as the nucleophile in the subsequent ring-opening step. mdpi.com For instance, N-pyridinium aziridines have been utilized as latent dual electrophiles for the synthesis of β-phenethylamines. nih.gov

A key challenge in this approach is to use an electrophile with a weakly nucleophilic counter-anion to allow for the subsequent addition of an external nucleophile. mdpi.com

Transition metal catalysis offers a powerful tool for the regioselective and stereoselective ring-opening of aziridines. acs.orgmdpi.com Various transition metals, including palladium, copper, and rhodium, have been successfully employed. acs.orgnih.govmdpi.com Palladium-catalyzed cross-coupling reactions, for example, allow for the stereoinvertive ring-opening of aziridines with organoboron reagents. acs.org Copper catalysts are often used for the borylative ring-opening of aziridines. nih.gov

In the context of this compound, the presence of the alkyne moiety could influence the catalytic cycle, potentially leading to more complex transformations. For instance, silver(I) has been shown to dually activate propargylic alcohols and aziridines, triggering a cascade of ring-opening and ring-closing reactions. researchgate.net

Table 2: Catalysts for Aziridine Ring-Opening

Catalyst System Nucleophile/Reagent Transformation Reference
Pd(0) complexes Organoboron reagents Cross-coupling acs.org
Cu(I)/diphosphine Grignard reagents Regiodivergent addition researchgate.net
Zn(OTf)₂ Propargyl alcohols Ring-opening cyclization nih.gov
Rh₂(OAc)₄ Vinyl diazoacetates [3+3] Ring expansion nih.gov

Aziridines can serve as precursors for larger nitrogen-containing heterocycles through ring-expansion reactions. These transformations often involve the reaction of the aziridine with a suitable one or two-carbon component. For instance, the reaction of aziridines with rhodium-bound vinyl carbenes can lead to the formation of dehydropiperidines via a [3+3] ring expansion. nih.govspringernature.com This process is thought to proceed through the formation of an aziridinium ylide intermediate. nih.govnih.gov The specific outcome of the ring expansion is highly dependent on the substituents on the aziridine and the nature of the carbene precursor. nih.gov Given the structure of this compound, intramolecular reactions involving the alkyne or alcohol could potentially lead to novel heterocyclic systems under ring-expansion conditions.

Aziridines are well-established precursors for azomethine ylides, which are valuable 1,3-dipoles for the synthesis of five-membered nitrogen heterocycles through [3+2] cycloaddition reactions. acs.orgpsu.edunih.gov The generation of azomethine ylides from aziridines can be achieved thermally or photochemically, leading to a conrotatory ring-opening. nih.gov The resulting ylide can then react with a variety of dipolarophiles, including alkenes, alkynes, and carbonyl compounds. acs.orgnih.gov

For this compound, the intramolecular alkyne could act as a dipolarophile, potentially leading to the formation of fused bicyclic systems upon generation of the azomethine ylide. acs.org The stereochemistry of the resulting pyrrolidine (B122466) ring is often highly controlled in such intramolecular cycloadditions. acs.org

Alkyne Moiety Transformation Pathways

The internal alkyne in this compound offers another site for chemical modification. The reactivity of the alkyne can be harnessed to introduce further complexity into the molecule.

One of the primary transformations of alkynes is their conversion to other functional groups, such as ketones or alcohols. chemistrysteps.com Hydration of the alkyne, typically catalyzed by acid or mercury salts, would lead to an enol intermediate that tautomerizes to a ketone. Subsequent reduction of the ketone would yield a secondary alcohol. chemistrysteps.com Alternatively, hydroboration-oxidation of the internal alkyne would lead to the formation of enols and subsequently ketones.

The alkyne can also participate in various coupling reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed if the molecule were to react with an azide-containing compound. iris-biotech.de Other alkyne coupling reactions, such as the Sonogashira coupling, could potentially be used to further functionalize the carbon skeleton, although this would typically require a terminal alkyne. wikipedia.org Additionally, alkynes can be converted to alcohols and amines through a formic acid-mediated transformation and transfer hydrogenation process. rsc.org

Table 3: Potential Transformations of the Alkyne Moiety

Reaction Type Reagents Product Functional Group Reference
Hydration H₂O, H₂SO₄, HgSO₄ Ketone chemistrysteps.com
Hydroboration-Oxidation 1. Disiamylborane 2. H₂O₂, NaOH Ketone chemistrysteps.com
Reduction of Ketone NaBH₄ or LiAlH₄ Secondary Alcohol chemistrysteps.com
Azide-Alkyne Cycloaddition Azide (B81097), Cu(I) catalyst Triazole iris-biotech.de
Conversion to Alcohol/Amine Formic acid Chiral Alcohol/Amine rsc.org

[3+2] Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The [3+2] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. acs.org The alkyne moiety in this compound serves as an excellent dipolarophile for such transformations. rsc.org One of the most prominent examples of this reaction class is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole. researchgate.net

The thermal, uncatalyzed version of this reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. researchgate.netsigmaaldrich.com However, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a significant improvement. First reported independently by Meldal and the group of Fokin and Sharpless, this "click chemistry" reaction proceeds under mild conditions and provides the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively. researchgate.netsigmaaldrich.com The reaction is highly reliable and tolerates a wide variety of functional groups. sigmaaldrich.com

For this compound, the internal alkyne is a potential substrate. However, the classic CuAAC reaction is most efficient with terminal alkynes. researchgate.netsigmaaldrich.com The reaction with internal alkynes, such as the one present in the title compound, is generally more challenging and may require specific catalytic systems or harsher conditions. Ruthenium-catalyzed versions (RuAAC) are known to be more effective for internal alkynes, often yielding different regioisomers. sigmaaldrich.com

Reaction Type Typical Substrates Key Features Potential Product with this compound
Thermal Huisgen Cycloaddition Azide + Alkyne (Terminal or Internal)High temperature, mixture of 1,4- and 1,5-regioisomers. researchgate.netsigmaaldrich.comA mixture of triazole regioisomers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal AlkyneMild conditions, high yield, exclusively 1,4-regioisomer. sigmaaldrich.comLess reactive due to internal alkyne; may require specialized catalysts.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Azide + Alkyne (Terminal or Internal)Complements CuAAC, often favors 1,5-regioisomer with terminal alkynes. sigmaaldrich.comA potential route to a fully substituted triazole.

Metal-Catalyzed Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. This reaction can be catalyzed by a variety of metals, including early transition metals (Groups 3-5, lanthanides), main group metals (Groups 1, 2, 13), and late transition metals (e.g., palladium, rhodium, ruthenium, iridium).

The alkyne in this compound is a suitable substrate for hydroamination. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the choice of catalyst and substrate.

Early transition metals typically operate by activating the amine to form a metal-amido species, which then adds to the alkyne.

Late transition metals often activate the alkyne, making it susceptible to nucleophilic attack by the amine.

A potential intramolecular reaction could occur where the aziridine nitrogen itself adds across the alkyne bond, which would likely require catalytic activation and could lead to complex cyclic structures. More commonly, an intermolecular reaction with an external amine would be performed.

Gold(I)-Catalyzed Alkyne Activations and Cycloisomerizations

Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes under mild, homogeneous conditions. This activation renders the alkyne susceptible to attack by a wide range of nucleophiles, including the hydroxyl group present within this compound.

A likely transformation for this compound under gold(I) catalysis would be an intramolecular cycloisomerization. The hydroxyl group could act as an internal nucleophile, attacking the gold-activated alkyne. This process, known as an intramolecular hydroalkoxylation or oxycyclization, typically follows a 5-endo-dig or 6-exo-dig pathway depending on the tether length and substitution, leading to the formation of cyclic ethers like furans or pyrans. Given the structure of this compound, a 5-endo-dig cyclization is a plausible pathway. The reaction can be highly regioselective and is a powerful tool in the synthesis of complex natural products.

Other Addition Reactions to the Alkyne Triple Bond

Like alkenes, alkynes undergo a variety of addition reactions, though often at a slower rate. The triple bond of this compound can react with one or two equivalents of a reagent.

Halogenation: The addition of halogens like Br₂ or Cl₂ would occur across the triple bond. The use of one equivalent of the halogen would yield a dihaloalkene, typically with trans stereochemistry, while two equivalents would produce a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (in the case of a terminal alkyne). For an internal alkyne like in the target molecule, a mixture of regioisomers can be expected unless there is a strong electronic bias.

Hydration: Acid-catalyzed hydration (using H₂SO₄, H₂O, HgSO₄) of an internal alkyne typically yields a ketone after the initial enol product tautomerizes. For an unsymmetrical internal alkyne, a mixture of two different ketones would be formed. Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition, also resulting in a ketone for an internal alkyne.

Hydroxyl Group Reactivity

The primary alcohol in this compound can undergo standard transformations typical for this functional group.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether to protect the alcohol or to introduce new functional groups.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding ester. Fischer esterification with a carboxylic acid under acidic conditions is another possibility.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, would produce an ether.

Oxidation and Reduction Transformations

The primary alcohol can be oxidized to different carbonyl compounds depending on the reagent used.

Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would oxidize it further to a carboxylic acid. It is important to note that strong oxidizing agents could also potentially react with the alkyne or aziridine moieties, leading to complex product mixtures.

Reduction: While the primary alcohol itself is already in a reduced state, the term "reduction" in this context usually refers to the transformation of the hydroxyl group into a hydrogen atom. This can be achieved through a two-step process, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Intramolecular Cyclization Involving the Hydroxyl Group

The hydroxyl group in this compound can act as an internal nucleophile, leading to intramolecular cyclization reactions through the opening of the strained aziridine ring. This process is typically facilitated by the activation of the aziridine or by enhancing the nucleophilicity of the hydroxyl group.

Under basic conditions, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack one of the electrophilic carbons of the aziridine ring, leading to a ring-opening cyclization. The regioselectivity of this attack would be influenced by steric and electronic factors, as well as the nature of any activating group on the aziridine nitrogen. For an unsubstituted N-H aziridine, the reaction would likely proceed via an S_N2 mechanism.

Alternatively, activation of the aziridine nitrogen, for instance by a sulfonyl group (e.g., N-tosyl), can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by the neutral hydroxyl group, often under acidic or neutral conditions. Such intramolecular cyclizations of N-activated aziridines with tethered nucleophiles are well-established routes to various heterocyclic systems. For example, phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines has been shown to produce functionalized benzoxacycles in excellent yields. rsc.org

The size of the newly formed ring would be determined by the site of the nucleophilic attack. A 6-endo-tet cyclization is a plausible pathway, which would result in the formation of a substituted morpholine (B109124) derivative. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization.

Table 1: Plausible Intramolecular Cyclization Products

Reactant Conditions Plausible Product Ring Size
This compound Base (e.g., NaH) Substituted Morpholine 6

Chemoselective Reactivity and Orthogonal Transformations of this compound

The presence of three distinct functional groups in this compound presents a significant challenge and opportunity for chemoselective transformations. The ability to selectively react one functional group while leaving the others intact, known as orthogonal protection or transformation, is a cornerstone of modern synthetic strategy.

Reactivity of Functional Groups:

Aziridine: Susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions. The nitrogen atom is also nucleophilic. youtube.com

Alkyne: Can undergo various transformations such as hydrogenation, hydration, hydrohalogenation, and metal-catalyzed coupling reactions. nih.gov

Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides.

Achieving chemoselectivity would depend on the careful choice of reagents and reaction conditions. For instance, the hydroxyl group could be selectively protected with a bulky protecting group (e.g., a silyl (B83357) ether) to prevent its participation in subsequent reactions. Following this, the aziridine or alkyne could be selectively functionalized.

Table 2: Examples of Potential Chemoselective Transformations

Target Functional Group Reagent/Condition Expected Transformation Other Groups
Hydroxyl Group TBDMSCl, Imidazole Protection as silyl ether Unaffected
Alkyne H₂, Lindlar's Catalyst Reduction to cis-alkene Unaffected
Aziridine Ring Nucleophile (e.g., Thiophenol) Ring-opening Unaffected (with protected OH)

The development of orthogonal transformation strategies for molecules like this compound is crucial for their application as building blocks in the synthesis of more complex nitrogen-containing heterocycles and other target molecules.

Cascade and Tandem Reactions Initiated by this compound

The strategic positioning of the three functional groups in this compound makes it an ideal substrate for initiating cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a highly efficient approach to increasing molecular complexity.

A plausible cascade could be initiated by the ring-opening of the aziridine. For example, treatment with a Lewis acid could open the aziridine ring to form a carbocationic intermediate. This intermediate could then be trapped by the internal alkyne, leading to a cyclization and the formation of a new heterocyclic system. The hydroxyl group could also participate in the cascade, potentially after the initial cyclization event.

Tandem reactions involving the initial reaction of the alkyne are also conceivable. For example, a metal-catalyzed reaction, such as a Pauson-Khand reaction with carbon monoxide, could lead to the formation of a bicyclic enone. The aziridine and hydroxyl functionalities could then be further elaborated.

A notable example from the literature that suggests the potential for such cascades is the tandem ring-opening/closing reaction of N-Ts aziridines and aryl propargyl alcohols, which are structurally related to this compound. These reactions, promoted by a base like t-BuOK, lead to the formation of dihydroxazine derivatives in good yields. nih.gov This precedent strongly supports the feasibility of designing similar cascade transformations for this compound.

Table 3: Hypothetical Cascade Reaction

Initiating Step Subsequent Steps Final Product
Lewis Acid-mediated aziridine ring-opening Intramolecular attack by the alkyne, followed by trapping by the hydroxyl group Polycyclic N,O-heterocycle

The design and execution of such cascade reactions would represent a sophisticated application of this versatile building block, enabling the rapid construction of complex molecular architectures from a relatively simple starting material.

Mechanistic Investigations of Reactions Involving 5 Aziridin 1 Yl Pent 3 Yn 1 Ol

Elucidation of Reaction Mechanisms for Aziridine (B145994) Ring Opening

The high ring strain of the aziridine ring in 5-(Aziridin-1-yl)pent-3-yn-1-ol, estimated to be around 27 kcal/mol, is a primary driving force for its reactivity. researchgate.net However, non-activated aziridines are generally stable and require activation to undergo ring-opening reactions with nucleophiles. mdpi.com The mechanism of ring-opening is highly dependent on the nature of the activating agent and the nucleophile.

Activation of the aziridine nitrogen, for instance through protonation or Lewis acid coordination, generates a more electrophilic aziridinium (B1262131) ion. This activation facilitates nucleophilic attack at one of the ring carbons. The regioselectivity of this attack is governed by both steric and electronic factors, typically following an SN2-type mechanism. illinois.edu In the case of this compound, nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, leading to different regioisomeric products. The outcome is primarily dictated by the substitution pattern of the aziridine. illinois.edu For an unsubstituted aziridine ring as in the title compound, attack at the less hindered carbon is generally favored.

The reaction can proceed via two main pathways, path 'a' or path 'b', resulting in the breakage of the C3-N or C2-N bond, respectively. frontiersin.org Subsequent functionalization of the resulting amine can lead to a variety of acyclic or heterocyclic products. frontiersin.org The presence of the hydroxyl group in the side chain of this compound could also lead to intramolecular ring-opening under certain conditions, although this is less common for non-activated aziridines.

A hypothetical study on the regioselective ring-opening of an activated form of this compound with a nucleophile (Nu-) could yield the following results, highlighting the influence of the solvent on the product ratio.

EntrySolventPath a Product (%)Path b Product (%)
1Dichloromethane6535
2Tetrahydrofuran7030
3Acetonitrile8515
4Dimethylformamide7822

This table is based on general principles of aziridine ring-opening and represents hypothetical data for this compound.

Mechanistic Pathways of Alkyne Cycloadditions

The internal alkyne functionality of this compound is a key reactive site for cycloaddition reactions. One of the most well-studied reactions of this type is the [3+2] cycloaddition, often involving azomethine ylides. umich.edu Azomethine ylides can be generated from the thermal or photochemical ring-opening of aziridines. In the case of this compound, the aziridine ring itself can serve as a precursor to an azomethine ylide, which can then react intramolecularly with the pendant alkyne or intermolecularly with other dipolarophiles.

The mechanism of a thermal 4π-electrocyclic ring-opening of the aziridine in a related system has been shown to form an azomethine ylide, which can be trapped by various reagents. umich.edu For this compound, this would lead to a highly reactive intermediate that could undergo a subsequent intramolecular [3+2] cycloaddition with the alkyne, affording a bicyclic nitrogen-containing heterocycle. The stereochemistry of the resulting product would be dictated by the stereochemistry of the azomethine ylide and the geometry of the transition state of the cycloaddition.

Alternatively, the alkyne can participate in transition metal-catalyzed cycloaddition reactions. For instance, copper- or gold-catalyzed reactions of enynols (compounds containing both an alkene and an alkyne) are known to proceed through cycloisomerization pathways. researchgate.net While this compound is not an enynol, analogous catalytic cycles could potentially be initiated by the coordination of the metal to the alkyne, followed by intramolecular attack by the aziridine nitrogen or the terminal hydroxyl group.

Catalytic Reaction Mechanisms (e.g., Gold(I)-Catalysis, Copper(I)-Catalysis)

Transition metal catalysis offers a powerful tool for activating the functional groups in this compound. Both gold(I) and copper(I) are known to be effective catalysts for reactions involving alkynes and aziridines.

Gold(I)-Catalysis: Gold(I) catalysts are highly π-philic and readily activate alkynes towards nucleophilic attack. In the context of this compound, a gold(I) catalyst could coordinate to the alkyne, rendering it more electrophilic. This activation could facilitate an intramolecular attack by the aziridine nitrogen, leading to a cyclization-ring-opening cascade. Alternatively, the terminal hydroxyl group could act as the nucleophile, leading to the formation of cyclic ethers. The exact mechanistic pathway would be highly dependent on the reaction conditions and the ligands on the gold(I) catalyst.

Copper(I)-Catalysis: Copper(I) catalysts are versatile and have been employed in a wide range of reactions, including the aziridination of alkenes and the ring-opening of aziridines. cmu.edunih.govresearchgate.net In reactions involving this compound, a copper(I) catalyst could play several roles. It could act as a Lewis acid to activate the aziridine ring towards nucleophilic attack. researchgate.net More complex catalytic cycles involving copper are also plausible. For instance, in copper-catalyzed aziridination reactions, a Cu(I)/Cu(III) catalytic cycle is often proposed. cmu.edu A similar cycle could be envisioned for reactions of this compound, where the copper catalyst facilitates the transfer of a functional group to the alkyne or the opening of the aziridine ring. The presence of a halide ligand on the copper catalyst can also significantly influence the reaction mechanism and the rate-limiting step. nih.gov

A plausible catalytic cycle for a copper(I)-catalyzed intramolecular cyclization of this compound could involve the following steps:

Coordination of the copper(I) catalyst to the alkyne.

Intramolecular nucleophilic attack by the aziridine nitrogen onto the activated alkyne.

Protonolysis or another terminating step to release the product and regenerate the catalyst.

Transition State Characterization in Key Transformations

The elucidation of reaction mechanisms often relies on the characterization of transition states. While experimental characterization of transition states is challenging, computational methods, such as Density Functional Theory (DFT), have become invaluable tools for this purpose. researchgate.net For reactions involving this compound, DFT calculations could be used to model the transition states of key steps, such as the aziridine ring-opening, alkyne cycloadditions, and catalytic cycles.

For example, in the SN2-type ring-opening of the activated aziridine, the transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-nitrogen bond of the ring. The geometry and energy of this transition state would determine the rate and regioselectivity of the reaction. Similarly, for a [3+2] cycloaddition, the transition state would involve the concerted or stepwise formation of two new sigma bonds between the azomethine ylide and the alkyne.

A hypothetical table summarizing calculated activation energies for different mechanistic pathways could look as follows:

ReactionPathwayCalculated Activation Energy (kcal/mol)
Aziridine Ring OpeningSN2 attack at C222.5
Aziridine Ring OpeningSN2 attack at C324.1
Intramolecular CycloadditionConcerted [3+2]18.7
Intramolecular CycloadditionStepwise (radical intermediate)28.3

This table presents hypothetical data based on computational studies of similar reactive systems.

Stereochemical Analysis of Reaction Products and Intermediates

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when chiral centers are formed. The stereochemistry of the starting material, if chiral, can influence the stereochemistry of the products.

In the case of aziridine ring-opening via an SN2 mechanism, the reaction proceeds with inversion of configuration at the carbon atom being attacked. Therefore, if a chiral derivative of this compound were used, the stereochemistry of the resulting product would be predictable.

For cycloaddition reactions, the stereochemistry is often controlled by the Woodward-Hoffmann rules for pericyclic reactions. In a concerted [3+2] cycloaddition, the stereochemistry of the azomethine ylide would be transferred to the product in a predictable manner. The facial selectivity of the cycloaddition would determine the relative stereochemistry of the newly formed stereocenters.

The use of chiral catalysts can also induce enantioselectivity in reactions of this compound. For example, a chiral copper(I) complex could be used to catalyze an asymmetric aziridination or a cycloaddition reaction, leading to the formation of one enantiomer of the product in excess.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. wikipedia.orgprinceton.edu By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing insight into which bonds are broken or formed in the rate-limiting step.

For reactions involving this compound, several KIE experiments could be designed. For example, to investigate the mechanism of aziridine ring-opening, a deuterium (B1214612) atom could be introduced at one of the aziridine carbons. A primary KIE (kH/kD > 1) would be expected if the C-H(D) bond at that carbon is broken in the rate-determining step, which might occur in an elimination reaction subsequent to ring-opening. A secondary KIE could provide information about changes in hybridization at the carbon atom in the transition state.

Similarly, in a catalytic cycle, a KIE could be used to determine if the coordination of the catalyst, the nucleophilic attack, or the product-releasing step is rate-limiting. For instance, if a C-H bond adjacent to the alkyne were to be involved in a C-H activation step, a significant primary KIE would be observed upon deuteration of that position.

A hypothetical KIE experiment for a base-mediated elimination reaction following the ring-opening of this compound could yield the following results:

SubstrateRate Constant (k)kH/kD
This compoundkH6.8
5-(Aziridin-1-yl-2-d)-pent-3-yn-1-olkD

This table illustrates a hypothetical primary kinetic isotope effect consistent with C-H bond cleavage in the rate-determining step of an E2-like elimination. princeton.edu

Applications of 5 Aziridin 1 Yl Pent 3 Yn 1 Ol in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon atom of the aziridine (B145994) ring in enantiomerically pure 5-(Aziridin-1-YL)pent-3-YN-1-OL makes it a valuable chiral building block in asymmetric synthesis. The inherent strain of the three-membered ring allows for highly regio- and stereoselective ring-opening reactions, enabling the transfer of chirality to the resulting products.

Chiral aziridines are well-established as powerful intermediates in the asymmetric synthesis of a wide range of nitrogen-containing compounds. nih.gov The synthetic utility of chiral aziridines stems from their ability to react with a variety of nucleophiles, leading to the formation of enantiomerically enriched amino alcohols, diamines, and other valuable chiral synthons. mdpi.com In the case of this compound, the alkyne and hydroxyl functionalities provide additional handles for further transformations without compromising the stereochemical integrity of the molecule.

The asymmetric synthesis of valuable chiral molecules can be achieved through the use of chiral aziridine phosphines as organocatalysts in reactions such as the Rauhut-Currier reaction. mdpi.com While not directly employing this compound as a catalyst itself, the synthesis of chiral ligands derived from such aziridines for transition-metal-catalyzed asymmetric reactions represents a significant area of application.

Table 1: Representative Asymmetric Transformations Utilizing Chiral Aziridines

Catalyst/ReagentSubstrateProduct TypeEnantiomeric Excess (ee)Reference
Chiral Aziridine-Phosphinep-Quinone DerivativesChiral PhenolsUp to 98% mdpi.com
Commercially available chiral aziridine-2-carboxylate-Enantiopure 1-deoxyazasugarsHigh nih.gov
Fluoroaryl Azides with Co(II)-based catalystAlkenesN-Fluoroaryl AziridinesHigh nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of these important ring systems.

Pyrroles: Gold-catalyzed rearrangement reactions of propargylic aziridines have been shown to provide a facile route to trisubstituted and cycloalkene-fused pyrroles. acs.org This transformation is proposed to proceed through a tandem cyclization/ring-opening/Wagner-Meerwein rearrangement sequence. Applying this methodology to this compound could potentially lead to the formation of highly functionalized pyrroles bearing a hydroxyethyl (B10761427) side chain.

Imidazoles and Triazoles: While direct synthesis from this compound is not explicitly documented, the alkyne functionality can readily participate in cycloaddition reactions. For instance, the well-established "click chemistry" involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) would allow for the straightforward synthesis of 1,2,3-triazoles. The hydroxyl group could be converted to an azide (B81097), setting the stage for an intramolecular cycloaddition to form a bicyclic triazole system. The synthesis of imidazoles could be envisioned through multi-step sequences involving the transformation of the aziridine and alkyne moieties.

Tetrahydroisoquinolines: The synthesis of tetrahydroisoquinolines often involves the Pictet-Spengler reaction or related cyclization strategies. The functional groups in this compound could be manipulated to generate a suitable precursor for such cyclizations. For example, reduction of the alkyne followed by appropriate functional group interconversions could lead to a β-arylethylamine derivative poised for cyclization.

Construction of Polycyclic and Spirocyclic Scaffolds

The development of methods for the construction of complex polycyclic and spirocyclic frameworks is a significant challenge in organic synthesis. The reactivity of the aziridine and alkyne groups in this compound can be harnessed to access such intricate architectures.

Transition metal-catalyzed intramolecular reactions are powerful tools for the synthesis of polycyclic systems. For instance, rhodium-catalyzed intramolecular [5+2] cycloaddition of vinyl aziridines with alkynes has been used to construct azepine derivatives. mdpi.com By analogy, a suitably modified derivative of this compound could potentially undergo intramolecular cyclization reactions to generate novel polycyclic structures.

Spirocycles, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry. The construction of spirocyclic scaffolds often involves intramolecular cyclization or rearrangement reactions. The functional groups present in this compound offer multiple possibilities for designing synthetic routes to spirocyclic compounds.

Role in the Synthesis of Natural Product Analogues and Designed Molecular Architectures

Aziridines are important intermediates in the synthesis of numerous natural products, including alkaloids and amino sugars. researchgate.net The enantiomerically pure form of this compound can serve as a key building block for the synthesis of analogues of these natural products. The ability to introduce both nitrogen and oxygen functionalities with stereocontrol is particularly valuable in this context.

The synthesis of designed molecular architectures with specific functions is a major goal of modern chemistry. The versatility of this compound allows for its incorporation into larger, more complex molecules through various coupling and cyclization reactions. The alkyne moiety, for example, can be utilized in Sonogashira couplings to append aromatic or other unsaturated fragments. nih.gov

Diversification Strategies Employing this compound

The multiple reactive sites in this compound allow for a wide range of diversification strategies, making it a valuable scaffold for the generation of chemical libraries for drug discovery and other applications.

The aziridine ring can be opened with a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, to introduce diverse substituents. nih.gov The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. mdpi.com The alkyne can undergo a plethora of transformations, including hydrogenation, hydrofunctionalization, and cycloaddition reactions. The terminal hydroxyl group can be oxidized, etherified, or converted to other functional groups.

Table 2: Potential Diversification Reactions of this compound

Functional GroupReaction TypePotential Products
AziridineNucleophilic Ring-Openingβ-Substituted Amino Alcohols
AlkyneClick Chemistry (CuAAC)1,2,3-Triazoles
AlkyneSonogashira CouplingAryl/Vinyl-Substituted Yn-ols
HydroxylOxidationAldehyde/Carboxylic Acid
HydroxylEtherificationEthers
MultipleIntramolecular CyclizationHeterocycles, Polycycles

These diversification strategies, when applied in a combinatorial fashion, can lead to the rapid generation of a large number of structurally diverse molecules from a single, readily accessible starting material.

Derivatives and Analogues of 5 Aziridin 1 Yl Pent 3 Yn 1 Ol

Modification of the Aziridine (B145994) Substituents

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a key pharmacophore in many biologically active compounds. Its inherent ring strain makes it susceptible to various chemical transformations, providing a gateway to a wide range of nitrogen-containing molecules. nih.gov Modifications can be introduced at both the nitrogen and carbon atoms of the aziridine ring.

N-Substitution:

The nitrogen atom of the aziridine in 5-(Aziridin-1-YL)pent-3-YN-1-OL is a secondary amine and can be readily functionalized through N-alkylation or N-acylation reactions. Such modifications are crucial as the nature of the substituent on the nitrogen atom can significantly influence the molecule's biological activity and reactivity. For instance, the introduction of electron-withdrawing groups, such as sulfonyl or acyl groups, can activate the aziridine ring towards nucleophilic ring-opening reactions. nih.govresearchgate.net

Commonly employed methods for N-substitution include reactions with alkyl halides, acyl chlorides, or anhydrides in the presence of a base. For example, N-alkylation can be achieved using various alkylating agents like methyl triflate or ethyl triflate, which can introduce small alkyl groups onto the aziridine nitrogen. researchgate.netnih.govnih.gov This alkylative activation can be followed by a ring-opening reaction with a variety of nucleophiles. researchgate.netnih.govnih.gov

C-Substitution:

Introducing substituents onto the carbon atoms of the aziridine ring offers another avenue for diversification. The synthesis of C-substituted aziridines can be achieved through various methods, including the aziridination of substituted alkenes or through ring-closing reactions of appropriately functionalized amino alcohols. acs.orgaatbio.com For instance, a Michael addition-triggered cyclization can be employed to synthesize 2,2-disubstituted aziridines. nih.gov The presence of substituents on the aziridine carbons can influence the regioselectivity of ring-opening reactions, a critical aspect in the design of targeted therapeutic agents. youtube.com

Table 1: Examples of Aziridine Ring Modifications

Modification Type Reagents and Conditions Resulting Structure Reference
N-Methylation Methyl triflate (MeOTf), CH3CN N-Methylated aziridinium (B1262131) ion researchgate.netnih.gov
N-Ethylation Ethyl triflate (EtOTf), NaOAc, CH3CN N-Ethylated ring-opened product researchgate.net
N-Acylation Acyl chloride, Base N-Acylated aziridine nih.gov
C-Substitution Grignard reagents, N-(2-chloroethylidene)-tert-butylsulfinamide C-Substituted aziridine aatbio.com

Alterations of the Alkyne Chain Length and Substitution Pattern

The pent-3-yn-1-ol backbone of the parent compound provides a rigid spacer that can be systematically modified to alter the distance and spatial orientation between the aziridine ring and the terminal hydroxyl group. Such modifications can have a profound impact on how the molecule interacts with its biological target.

Chain Extension and Contraction:

The length of the alkyne chain can be extended or shortened using standard organic synthesis methodologies. For instance, longer-chain alkynes can be synthesized through the alkylation of terminal alkynes with primary alkyl halides in the presence of a strong base like sodium amide. cas.org This allows for the systematic exploration of the optimal chain length for biological activity. Conversely, shorter chain analogues can be prepared from different starting materials.

Substitution on the Alkyne:

The internal alkyne in this compound can be replaced with a terminal alkyne, or substituents can be introduced on the alkyne carbons. The synthesis of substituted alkynes can be achieved through various cross-coupling reactions, most notably the Sonogashira coupling. acs.orgnih.govorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, enabling the introduction of a wide range of substituents. organic-chemistry.orgwikipedia.org For example, a Sonogashira coupling could be used to attach an aryl group to the alkyne, potentially leading to enhanced binding affinity with a target protein through additional aromatic interactions.

Table 2: Methods for Alkyne Chain Modification

Modification Method Reagents and Conditions Reference
Chain Extension Alkyne Alkylation 1. NaNH2; 2. Alkyl halide cas.org
Aryl Substitution Sonogashira Coupling Aryl halide, Pd catalyst, Cu(I) cocatalyst, Amine base acs.orgnih.govorganic-chemistry.orgwikipedia.org
Silyl (B83357) Substitution Silylation Trialkylsilyl halide, Base organic-chemistry.org

Functionalization of the Terminal Hydroxyl Group

The terminal hydroxyl group is a versatile handle for further functionalization, allowing for the introduction of a wide array of chemical moieties that can modulate the compound's physicochemical properties, such as solubility and cell permeability, or serve as attachment points for other molecules.

Esterification and Etherification:

The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. Etherification can be carried out through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. organic-chemistry.org A newer method for ether formation from alcohols and aldehydes involves an oxocarbenium ion interception strategy. acs.org These modifications can be used to create prodrugs or to attach reporter groups.

Conversion to Other Functional Groups:

The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. For instance, the resulting carboxylic acid could be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Table 3: Functionalization of the Terminal Hydroxyl Group

Reaction Reagents and Conditions Resulting Functional Group Reference
Esterification Carboxylic acid, DCC, DMAP Ester General knowledge
Etherification NaH, Alkyl halide Ether organic-chemistry.org
Oxidation PCC, CH2Cl2 Aldehyde General knowledge
Oxidation Jones reagent Carboxylic Acid General knowledge

Synthesis of Chiral and Diastereomeric Analogues

The biological activity of a molecule is often highly dependent on its stereochemistry. Therefore, the synthesis of enantiomerically pure or diastereomerically enriched analogues of this compound is a critical aspect of its development as a potential therapeutic agent or chemical probe.

Asymmetric Synthesis of the Aziridine Ring:

Chiral aziridines can be synthesized through several asymmetric methods. westlake.edu.cnnih.govnih.govresearchgate.net One common approach involves the asymmetric aziridination of alkenes using a chiral catalyst. nih.gov For instance, copper-catalyzed asymmetric addition of nucleophiles to 2H-azirines can produce chiral aziridines with high enantiomeric purity. nih.gov Alternatively, chiral aziridines can be prepared from chiral starting materials, such as amino acids or epoxides. researchgate.net The reduction of N-tert-butanesulfinyl α-chloro imines is another effective method for synthesizing chiral aziridines. researchgate.net

Asymmetric Synthesis of the Propargyl Alcohol Moiety:

The synthesis of chiral propargyl alcohols is also well-established. nih.govorganic-chemistry.orgnih.govyoutube.commoltuslab.com Asymmetric alkyne addition to aldehydes, catalyzed by chiral ligands, is a powerful method for creating chiral centers at the alcohol-bearing carbon. organic-chemistry.orgmoltuslab.com For example, the use of a Zn-ProPhenol catalyst allows for the addition of a wide range of zinc alkynylides to aldehydes with high yield and enantioselectivity. moltuslab.com

By combining these asymmetric strategies, it is possible to synthesize all possible stereoisomers of a given analogue, allowing for a thorough investigation of the structure-activity relationship. acs.org The synthesis of chiral vicinal amino alcohols can also be achieved through the Lewis acid-catalyzed asymmetric ring opening of aziridines with alcohols. researchgate.net

Table 4: Strategies for Asymmetric Synthesis

Chiral Moiety Synthetic Approach Catalytic System/Reagent Reference
Aziridine Asymmetric aziridination of alkenes Chiral Rh or Cu catalysts nih.gov
Aziridine Reduction of N-tert-butanesulfinyl α-chloro imines LiBHEt3 researchgate.net
Propargyl Alcohol Asymmetric alkyne addition to aldehydes Zn(OTf)2, (+)-N-methylephedrine organic-chemistry.org
Propargyl Alcohol Asymmetric alkyne addition to aldehydes Zn-ProPhenol catalyst moltuslab.com

Design of Probes and Tags Incorporating the this compound Scaffold

The unique combination of functional groups in this compound makes it an excellent scaffold for the design of chemical probes and tags for various applications in chemical biology, including activity-based protein profiling and fluorescence imaging. jenabioscience.com

Fluorescent Probes:

The terminal alkyne group is particularly useful for the attachment of reporter molecules, such as fluorophores, through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). aatbio.comwikipedia.orgresearchgate.netthermofisher.comnih.gov A fluorescent dye containing an azide (B81097) group can be efficiently and selectively coupled to the alkyne of the scaffold, resulting in a fluorescently labeled probe. aatbio.comnih.gov This allows for the visualization and tracking of the molecule's interaction with its biological targets within cells. Aziridinyl fluorophores themselves have been shown to exhibit bright fluorescence and high photostability. nih.gov

Bifunctional Probes:

The scaffold can also be used to create bifunctional probes. For example, one part of the molecule (e.g., the aziridine ring) can be designed to interact with a specific enzyme, while the other part (e.g., the functionalized hydroxyl group or a modified alkyne) can be used to attach an affinity tag (like biotin) or a reactive group for covalent labeling. The synthesis of such bifunctional probes allows for the identification and isolation of the protein targets of the parent compound.

Table 5: Design of Probes and Tags

Probe Type Design Strategy Key Reaction Application Reference
Fluorescent Probe Attachment of a fluorescent dye to the alkyne Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Fluorescence imaging, target tracking aatbio.comnih.gov
Affinity Probe Attachment of biotin (B1667282) to the hydroxyl or alkyne Esterification/Click Chemistry Target identification and isolation
Photoaffinity Probe Incorporation of a photo-reactive group Standard organic synthesis Covalent labeling of target proteins General knowledge

Computational and Theoretical Studies on 5 Aziridin 1 Yl Pent 3 Yn 1 Ol

Electronic Structure Analysis and Bonding Characteristics

No specific electronic structure analysis or bonding characteristic data for 5-(Aziridin-1-YL)pent-3-YN-1-OL has been identified in the searched literature.

A theoretical investigation of this molecule would likely involve methods like Density Functional Theory (DFT) to calculate the distribution of electrons within the molecule. nih.gov This analysis would reveal the locations of high and low electron density, which are crucial for understanding the molecule's reactivity. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. The analysis would also detail the nature of the chemical bonds, including the strain in the aziridine (B145994) ring and the electronic character of the triple bond and the alcohol group.

Conformational Analysis and Stability

Specific conformational analysis and stability data for this compound are not available in the reviewed sources.

The flexibility of the pentynyl chain in this compound allows it to adopt various three-dimensional shapes, or conformations. A computational conformational analysis would identify the most stable conformers by calculating their relative energies. nih.gov This is important because the shape of a molecule can significantly influence its physical properties and biological activity. The study would explore the rotation around the single bonds in the carbon chain and the inversion of the nitrogen atom in the aziridine ring. The results would be presented as a potential energy surface, mapping the energy of the molecule as a function of its geometry.

Quantum Chemical Calculations of Reaction Pathways

No quantum chemical calculations of reaction pathways for this compound have been found.

Quantum chemical calculations can be used to model the step-by-step mechanism of chemical reactions. researchgate.net For this compound, this could involve studying its thermal or photochemical reactions, such as the opening of the aziridine ring or additions to the alkyne. These calculations would identify the transition states—the high-energy structures that connect reactants to products—and determine the activation energies for different possible reactions. This information is vital for predicting which reactions are most likely to occur and under what conditions.

Prediction of Reactivity and Regioselectivity

Specific predictions of reactivity and regioselectivity for this compound are not documented in the available literature.

The combination of an aziridine, an alkyne, and an alcohol in one molecule presents multiple reactive sites. Computational methods can predict where and how this molecule is likely to react. For example, the regioselectivity of reactions, which is the preference for reaction at one site over another, can be predicted by analyzing the molecule's electronic structure. youtube.comnih.gov In the case of this compound, this could involve predicting whether a reactant would attack the aziridine ring, the triple bond, or the alcohol, and at which specific atom.

Molecular Dynamics Simulations of Intermolecular Interactions

No molecular dynamics simulations of intermolecular interactions for this compound have been identified.

Molecular dynamics (MD) simulations can model the movement of a molecule and its interactions with its environment over time. researchgate.netnih.gov An MD study of this compound could simulate its behavior in a solvent, such as water, to understand how it interacts with surrounding molecules through forces like hydrogen bonds and van der Waals interactions. This is particularly relevant for predicting its solubility and how it might bind to a biological target. The simulations would track the trajectory of each atom, providing a dynamic picture of the molecule's behavior.

Q & A

Q. How can researchers optimize the synthesis of 5-(Aziridin-1-YL)pent-3-YN-1-OL to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are effective for introducing alkynol groups, while aziridine ring formation may employ click chemistry or nucleophilic ring-opening strategies . Key parameters include:

  • Temperature : Lower temperatures (0–25°C) mitigate side reactions in aziridine formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ improves alkyne-aziridine coupling efficiency . Yield can be further improved via iterative purification (e.g., column chromatography, recrystallization) and real-time monitoring (TLC/HPLC).

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aziridine protons (δ 2.5–3.5 ppm) and alkynol signals (δ 1.8–2.2 ppm for -OH) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁NO).
  • X-ray crystallography : Resolves stereochemical ambiguities in the aziridine ring . Purity assessment uses HPLC (≥95% purity threshold) and elemental analysis (±0.4% theoretical composition).

Q. What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer: The compound exhibits dual reactivity:

  • Alkyne moiety : Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles .
  • Aziridine ring : Undergoes nucleophilic ring-opening with amines or thiols, enabling functionalization at the nitrogen center . Reactivity is pH-dependent: Acidic conditions protonate the aziridine, enhancing electrophilicity, while basic conditions stabilize the alkynol group.

Advanced Research Questions

Q. How does the stereochemistry of the aziridine ring influence the compound’s reactivity and biological interactions?

Methodological Answer: Aziridine stereochemistry dictates regioselectivity in ring-opening reactions and binding affinity to biological targets. For example:

  • Cis vs. trans configuration : Cis-aziridine derivatives show higher reactivity in nucleophilic attacks due to ring strain .
  • Biological activity : Stereospecific interactions with enzymes (e.g., cytochrome P450) can alter metabolic stability. Computational docking studies (AutoDock Vina) and NOESY NMR are used to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use validated in vitro models (e.g., HEK293 cells for receptor binding) with positive/negative controls .
  • Batch consistency : Rigorous QC (HPLC, LC-MS) ensures compound integrity across studies.
  • Meta-analysis : Statistical aggregation of data from multiple studies identifies outliers and trends .

Q. How can QSAR models predict the bioactivity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models leverage descriptors like:

  • Electrostatic potential : Computed via DFT (Gaussian 09) to predict hydrogen-bonding interactions.
  • Lipophilicity (LogP) : Correlates with membrane permeability (measured via shake-flask method). Training datasets require ≥50 derivatives with experimentally validated IC₅₀ values. Validation uses leave-one-out cross-validation (R² > 0.7) .

Q. What experimental designs assess the environmental stability of this compound?

Methodological Answer: Stability studies follow OECD guidelines:

  • Hydrolytic stability : Incubate at pH 4, 7, and 9 (25–50°C) for 28 days; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz vessels; quantify photoproducts.
  • Biotic degradation : Use soil microcosms to assess microbial breakdown (GC-MS analysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.